(S)-1-(4-Chloro-3-fluorophenyl)-1,3-propanediol
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Overview
Description
(S)-1-(4-Chloro-3-fluorophenyl)-1,3-propanediol is a chiral compound characterized by the presence of a chlorine and fluorine atom on a phenyl ring, along with a propanediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Chloro-3-fluorophenyl)-1,3-propanediol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-chloro-3-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture of the product is then subjected to chiral resolution using a chiral auxiliary or chiral chromatography to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale reduction techniques with efficient catalysts to ensure high yield and purity.
Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and scalability.
Chiral Catalysts: Employing chiral catalysts to directly synthesize the (S)-enantiomer, reducing the need for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Chloro-3-fluorophenyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The primary alcohol groups can be oxidized to aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives using reducing agents like sodium borohydride (NaBH4).
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-chloro-3-fluorobenzaldehyde or 4-chloro-3-fluorobenzoic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(4-Chloro-3-fluorophenyl)-1,3-propanediol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is utilized in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of (S)-1-(4-Chloro-3-fluorophenyl)-1,3-propanediol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurological functions, potentially acting as a modulator of neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Chloro-3-fluorophenyl)-1,3-propanediol: The enantiomer of the compound with different biological activity.
4-Chloro-3-fluorophenylmethanol: A related compound with a single hydroxyl group.
4-Chloro-3-fluorophenylacetic acid: A compound with a carboxylic acid group instead of the propanediol moiety.
Uniqueness
(S)-1-(4-Chloro-3-fluorophenyl)-1,3-propanediol is unique due to its chiral nature and the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts specific electronic and steric properties that influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C9H10ClFO2 |
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Molecular Weight |
204.62 g/mol |
IUPAC Name |
1-(4-chloro-3-fluorophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H10ClFO2/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,12-13H,3-4H2 |
InChI Key |
IYZLUGCBNLJQIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CCO)O)F)Cl |
Origin of Product |
United States |
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